molecular formula C22H13BrCl2N2O B4734015 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide

2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide

Cat. No. B4734015
M. Wt: 472.2 g/mol
InChI Key: IEQZPDURMPVVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide, also known as BDF-520, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that regulates a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. BDF-520 has been shown to inhibit CK2 activity in vitro and in vivo, and has potential applications in cancer therapy and other diseases.

Mechanism of Action

2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents CK2 from phosphorylating its target proteins, which can lead to a variety of cellular effects.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects and to protect against neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide in lab experiments is its high potency and selectivity for CK2. This allows researchers to specifically target CK2 activity without affecting other cellular processes. However, one limitation of using 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide and CK2. One area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the role of CK2 in various disease processes, including cancer, inflammation, and neurodegeneration. Additionally, the development of targeted drug delivery systems for 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide could improve its efficacy and reduce potential side effects.

Scientific Research Applications

2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has been used in a number of scientific studies to investigate the role of CK2 in cellular processes and disease. For example, 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)-4-quinolinecarboxamide has also been shown to have potential applications in the treatment of inflammatory diseases and neurodegenerative diseases.

properties

IUPAC Name

2-(4-bromophenyl)-N-(2,4-dichlorophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrCl2N2O/c23-14-7-5-13(6-8-14)21-12-17(16-3-1-2-4-19(16)26-21)22(28)27-20-10-9-15(24)11-18(20)25/h1-12H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQZPDURMPVVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(2,4-dichlorophenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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